Mullilam diol Mullilam diol (1S,2S,4S)-4-Isopropyl-1-methylcyclohexane-1,2,4-triol is a natural product found in Boswellia sacra, Phomopsis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 36150-04-6
VCID: VC0198485
InChI: InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
SMILES: CC(C)C1(CCC(C(C1)O)(C)O)O
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol

Mullilam diol

CAS No.: 36150-04-6

Cat. No.: VC0198485

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Mullilam diol - 36150-04-6

Specification

CAS No. 36150-04-6
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol
Standard InChI InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
SMILES CC(C)C1(CCC(C(C1)O)(C)O)O
Canonical SMILES CC(C)C1(CCC(C(C1)O)(C)O)O
Appearance Powder

Introduction

Chemical Identity and Structure

Mullilam diol is a naturally occurring monoterpenoid compound that was first isolated from plant sources. The compound was originally formulated as p-menthane-2,3-dihydroxy-1,4-oxide, but subsequent research has conclusively established its revised structure as (±)-p-menthan-1α,2β,4β-triol . This structural revision highlights the evolving nature of natural product chemistry and the importance of rigorous structural characterization.

Basic Chemical Information

Mullilam diol possesses three hydroxyl groups attached to a cyclohexane ring with isopropyl and methyl substituents, giving it unique chemical properties that distinguish it from other monoterpenoids.

PropertyValue
CAS Number36150-04-6
Molecular FormulaC10H20O3
Molecular Weight188.3 g/mol
IUPAC Name(1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol
Physical AppearancePowder
PubChem ID5326310

Table 1: Basic chemical identification parameters of Mullilam diol

Structural Characteristics

The three-dimensional structure of Mullilam diol plays a crucial role in its chemical behavior and potential biological activity. The compound features specific stereochemistry that influences its interactions with other molecules.

Structural Identifiers

Standard structural identifiers allow for precise digital representation and identification of Mullilam diol across chemical databases.

Identifier TypeValue
SMILESCC(C)C1(CCC(C(C1)O)(C)O)O
Standard InChIInChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Standard InChIKeyRKROZYQLIWCOBD-GUBZILKMSA-N
Isomeric SMILESCC(C)[C@@]1(CCC@(C)O)O

Table 2: Structural identifiers of Mullilam diol

Historical Context and Structure Revision

The structural characterization of Mullilam diol represents an interesting case study in natural product chemistry. Initial studies proposed a structure that was later revised based on more detailed spectroscopic and chemical analyses.

Original and Revised Structures

Natural Sources and Isolation

Botanical Origin

Mullilam diol has been isolated from the essential oil of Zanthoxylum rhetsa, a plant species belonging to the Rutaceae family . This plant is native to certain regions of Asia and has been traditionally used in various cultural and medicinal practices.

Physical and Chemical Properties

Understanding the physical and chemical properties of Mullilam diol is essential for its characterization, handling, and potential applications.

Physical Properties

PropertyCharacteristic
AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage ConditionsDesiccate at -20°C
StabilityPowder form: stable for 3 years at -20°C; In solvent: stable for 1 year at -80°C

Table 3: Physical properties of Mullilam diol

Analytical Methods for Characterization

Various analytical techniques have been employed for the characterization and quality control of Mullilam diol.

Spectroscopic Methods

Spectroscopic techniques are crucial for structure determination and purity assessment of Mullilam diol. The revised structure of Mullilam diol was established using spectroscopic data, highlighting the importance of these techniques in natural product chemistry .

Chromatographic Analysis

Chromatographic techniques, particularly HPLC (High-Performance Liquid Chromatography), are valuable for determining the enantiomeric purity of compounds similar to Mullilam diol. For instance, in related diol research, the enantiomeric excesses were determined by HPLC using a Chiralcel OD column .

Related Research on Diols

Research on various diol compounds provides context for understanding the potential significance of Mullilam diol in different applications.

Diols as Biomarkers

Long-chain diols have been investigated as biomarkers and proxies for paleoclimate research. For instance, the Long chain Diol Index (LDI) has been developed as a proxy for sea surface temperature based on the distributions of long-chain 1,13- and 1,15-diols . While these studies focus on different classes of diols than Mullilam diol, they demonstrate the broader significance of diol compounds in scientific research.

Synthesis of 1,3-Dioxolanes from Diols

Research has shown that diols can be used for the synthesis of 1,3-dioxolanes, which have exhibited antibacterial and antifungal activities. In one study, a series of enantiomerically pure and racemic 1,3-dioxolanes was synthesized by reacting salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This research direction suggests potential pathways for derivatizing compounds like Mullilam diol for pharmaceutical applications.

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